Home > Products > Screening Compounds P96043 > C 73 (Pharmaceutical)
C 73 (Pharmaceutical) - 3143-89-3

C 73 (Pharmaceutical)

Catalog Number: EVT-1538944
CAS Number: 3143-89-3
Molecular Formula: C11H15N4O2P
Molecular Weight: 266.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

C 73 is classified under pharmaceuticals, specifically targeting certain biological pathways. The exact source of C 73 remains unspecified in the literature, but it is likely derived from complex organic synthesis methods. This compound may be utilized in research settings to explore its pharmacological properties and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of C 73 involves several methodologies that are common in pharmaceutical chemistry. One notable approach includes the use of flow chemistry, which allows for continuous processing of chemical reactions. This method can enhance efficiency and yield while minimizing waste.

  1. Friedel-Crafts Acylation: This reaction can be employed to introduce acyl groups into aromatic compounds.
  2. 1,2-Aryl Migration: A critical step that rearranges the structure to achieve the desired molecular configuration.
  3. Saponification: This process converts esters into acids or alcohols through hydrolysis, which is essential for finalizing the synthesis of C 73.

These steps can be optimized using microreactor technology to improve reaction times and product yields significantly .

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

C 73 undergoes various chemical reactions that are characteristic of its functional groups. These may include:

  • Nucleophilic Substitution Reactions: Commonly seen in compounds with halides or other leaving groups.
  • Reduction Reactions: If C 73 contains carbonyl groups, it may be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Esterification: The formation of esters from acids and alcohols could also be relevant depending on its functional groups.

Understanding these reactions is vital for optimizing synthesis routes and enhancing yield during production.

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties (like melting point or solubility) of C 73 are not detailed in the literature, typical analyses would include:

  • Solubility: Important for determining formulation strategies.
  • Stability: Assessing how the compound behaves under various conditions (temperature, pH).
  • Spectroscopic Properties: Utilizing techniques such as Infrared Spectroscopy (IR) or Ultraviolet-Visible Spectroscopy (UV-Vis) to characterize functional groups.

These properties are crucial for understanding how C 73 can be effectively utilized in pharmaceutical formulations.

Applications

Scientific Uses

C 73 may have several applications within scientific research and development:

  • Drug Development: As a potential therapeutic agent, C 73 could be evaluated for efficacy against specific diseases.
  • Biochemical Research: It may serve as a tool for studying biological pathways or mechanisms due to its interactions with cellular targets.
  • Analytical Chemistry: The compound could be used in developing analytical methods to assess drug formulations or detect impurities.
Introduction to C 73 in Pharmaceutical Science

Historical Context of Beta-1 Adrenergic Blockers

The evolution of beta-adrenergic blockers began with Sir James Black's pioneering work in the 1960s, culminating in propranolol's 1964 introduction as the first clinically successful non-selective beta-blocker. While revolutionary for angina management, early agents like propranolol blocked both β₁ (cardiac) and β₂ (pulmonary, vascular) receptors, causing bronchospasm and peripheral vasoconstriction. This limitation drove research toward cardioselective β₁-antagonists that could preferentially inhibit cardiac receptors while sparing β₂-mediated functions [7].

Metoprolol emerged from this quest, patented in 1970 and approved for medical use in 1978 as a potent, competitive antagonist at β₁-adrenergic receptors. Its development capitalized on structure-activity relationship studies showing that substituting large aromatic groups onto the ethanolamine side chain enhanced β₁-selectivity. By the 1980s, metoprolol tartrate (C 73) became a first-line therapy for hypertension and post-myocardial infarction protection, cementing beta-blockers' role in cardiology [7]. Clinical trials like the Gothenburg Metoprolol Trial (1981) and MIAMI Study (1985) provided mortality reduction evidence, shifting treatment paradigms toward long-term beta-blockade in ischemic heart disease.

Table 1: Evolution of Beta-Blocker Generations

GenerationTime PeriodKey AgentsClinical Limitations
First (Non-selective)1960sPropranolol, TimololBronchoconstriction, Reduced peripheral perfusion
Second (Cardioselective β₁)1970sMetoprolol, AtenololReduced but not eliminated β₂ effects at high doses
Third (Vasodilatory)1980s-PresentCarvedilol, NebivololAdded α-blockade/NO-mediated vasodilation

C 73 (Metoprolol Tartrate): Chemical Identity and Classification

C 73 denotes a 7mm white round tablet containing 25 mg metoprolol tartrate, manufactured by Aurobindo Pharma. Its chemical structure is defined as (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, with a molecular weight of 267.36 g/mol and empirical formula C₁₅H₂₅NO₃ [4] [7]. The tartrate salt form enhances water solubility compared to freebase metoprolol, facilitating gastrointestinal absorption. As a racemic mixture, it contains equal proportions of R- and S-enantiomers, though β₁-blockade resides predominantly in the S-enantiomer.

Metoprolol tartrate falls under the cardioselective beta-blocker classification due to its preferential binding to β₁-adrenergic receptors (predominant in myocardium) over β₂-receptors (in bronchial and vascular smooth muscle). This selectivity ratio is approximately 75:1 at therapeutic doses, diminishing at higher concentrations [7]. Its moderate lipophilicity (log P ~2.0) allows:

  • Blood-brain barrier penetration: Contributing to central nervous system effects like migraine prophylaxis
  • Hepatic metabolism dominance: Via CYP2D6 isoenzymes (primary) and CYP3A4
  • Variable pharmacokinetics: Influenced by CYP2D6 polymorphisms and hepatic function

Table 2: Metoprolol Tartrate (C 73) Chemical Profile

PropertySpecificationPharmacological Significance
IUPAC Name(RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-olDetermines receptor binding conformation
CAS Number56392-17-7Unique chemical identifier
Salt FormTartrate (2:1 metoprolol:tartaric acid)Enhances solubility and stability
Bioavailability~50% (oral)Reflects first-pass hepatic extraction
Plasma Protein Binding12%Low binding enables rapid receptor diffusion
Primary Metabolitesα-hydroxymetoprolol, O-demethylmetoprololInactive metabolites via CYP2D6

Significance in Cardiovascular Pharmacotherapy

C 73 (metoprolol tartrate) anchors modern cardiovascular therapy through its multi-faceted mechanisms: competitive inhibition of cardiac β₁-receptors reduces heart rate, contractility, and renin secretion, lowering myocardial oxygen demand while improving diastolic perfusion. These actions underpin its core indications:

  • Hypertension Management: Suppresses renin-angiotensin-aldosterone system (RAAS) activation and reduces cardiac output, achieving blood pressure control with once-daily formulations [5] [7].
  • Chronic Heart Failure: Long-term use in stable heart failure with reduced ejection fraction (HFrEF) improves survival by attenuating neurohormonal overactivation and ventricular remodeling (evidence: MERIT-HF Trial) [3].
  • Post-Myocardial Infarction: Early intravenous followed by oral therapy reduces infarct size, ventricular arrhythmias, and mortality by ~25% (evidence: Gothenburg Study) [7].
  • Antiarrhythmic Effects: Suppresses atrial fibrillation and ventricular tachyarrhythmias by prolonging atrioventricular nodal refractoriness and reducing pacemaker cell automaticity [5].

Recent cardiovascular pharmacology advances position metoprolol as a comparator for novel agents. Sodium-glucose cotransporter-2 inhibitors (e.g., dapagliflozin) now complement—not replace—beta-blockade in heart failure, while fixed-dose combinations (e.g., statin/ezetimibe) address atherosclerotic risks synergistically with heart rate control [3]. Despite new drug classes, metoprolol retains therapeutic relevance due to:

  • Robust mortality benefit in post-infarction and HFrEF populations
  • Cost-effectiveness as a generic medication
  • Dosing flexibility across tartrate (immediate-release) and succinate (extended-release) formulations

Properties

CAS Number

3143-89-3

Product Name

C 73 (Pharmaceutical)

IUPAC Name

1-[bis(aziridin-1-yl)phosphoryl]-3-phenylurea

Molecular Formula

C11H15N4O2P

Molecular Weight

266.24 g/mol

InChI

InChI=1S/C11H15N4O2P/c16-11(12-10-4-2-1-3-5-10)13-18(17,14-6-7-14)15-8-9-15/h1-5H,6-9H2,(H2,12,13,16,17)

InChI Key

NWJZWHGSBTVTGM-UHFFFAOYSA-N

SMILES

C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3

Synonyms

C 73
C 73 (pharmaceutical)
C-73
N-diethyleneimidophosphonyl-N-phenylurea

Canonical SMILES

C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.